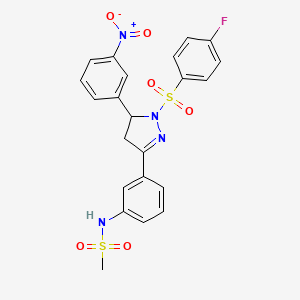

![molecular formula C20H21N5O2S B3020042 5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine CAS No. 1251676-76-2](/img/structure/B3020042.png)

5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

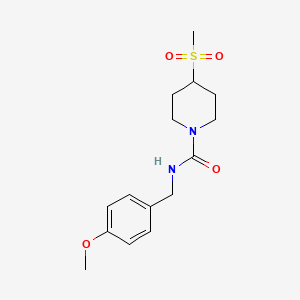

The compound seems to be a complex organic molecule that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments .Physical And Chemical Properties Analysis

A similar compound, “4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline”, has a molecular weight of 283.37 . It is a solid at room temperature .Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonists

The alpha1-adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) involved in various physiological processes. Activation or blockade of these receptors plays a crucial role in treating conditions such as cardiac hypertrophy, heart failure, hypertension, and depression. Among the α1-AR subtypes, α1A-, α1B-, and α1D-ARs, the alpha1-ARs are particularly relevant for neurological conditions.

Compound Analysis:- Lead Compounds : Six promising compounds (2–5, 8, and 12) demonstrate an acceptable pharmacokinetic profile as potential alpha1-adrenergic receptor antagonists .

Cancer Treatment

Interestingly, this compound and its derivatives have been studied for their effects on cell viability. For instance, compounds 5a and 5e exhibit comparable cytotoxicity to Olaparib , a known anticancer drug .

CNS Drug Discovery

Given the significance of α1-ARs in the central nervous system (CNS), this compound could serve as a starting point for developing new drugs targeting neurological disorders .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . The compound produces somewhat similar effects although it is much less potent and is thought to have relatively insignificant abuse potential .

Biochemical Pathways

The compound’s interaction with its primary target, the α1-ARs, affects the biochemical pathways associated with these receptors. The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Like the other ARs, α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been studied. The introduction of a bulky carbocyclic ring increases lipophilicity and biological membrane crossings . The results of binding data, in silico docking simulations, and molecular dynamics (MD) together with ADME calculations identified the promising lead compounds .

Result of Action

The compound’s action results in the inhibition of the reuptake and induction of the release of the monoamine neurotransmitters . This leads to effects similar to those produced by amphetamines, although the compound is much less potent .

Safety and Hazards

properties

IUPAC Name |

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-27-15-7-5-14(6-8-15)24-10-12-25(13-11-24)20(26)19-17(21)18(23-28-19)16-4-2-3-9-22-16/h2-9H,10-13,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFONLZUCZJIRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3019962.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3019964.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B3019967.png)

![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B3019973.png)

![2,4-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide](/img/structure/B3019977.png)

![2-(2-chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B3019979.png)

![2-(sec-butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3019981.png)